molecular formula C12H10FN3O2 B108437 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide CAS No. 757251-54-0

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Cat. No. B108437
M. Wt: 247.22 g/mol
InChI Key: TYOBRHWHVZDWNB-UHFFFAOYSA-N
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Patent
US07790885B2

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen stream, potassium tert-butoxide (5.6 g) was added at room temperature, and the reaction mixture was stirred for 15 minutes. 4-Chloropyridine-2-carboxamide (5.0 g) was added to the reaction mixture, followed by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes. The reaction mixture was allowed to cool down to room temperature. A 1N aqueous solution of sodium hydroxide (85.5 ml) was added to the reaction mixture, followed by stirring. The precipitated solid was collected by filtration and washed with water. The residue was dried under aeration and then dried by hot air at 100° C. to give the title compound (5.88 g, 74.3%) as pale brown powder.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85.5 mL
Type
reactant
Reaction Step Three
Yield
74.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:25])=[O:24])[CH:18]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:25])=[O:24])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
5.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
57 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residue was dried under aeration
CUSTOM
Type
CUSTOM
Details
dried by hot air at 100° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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